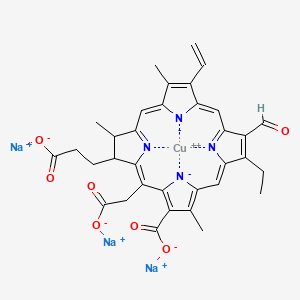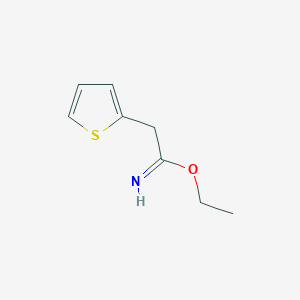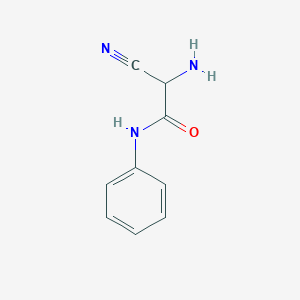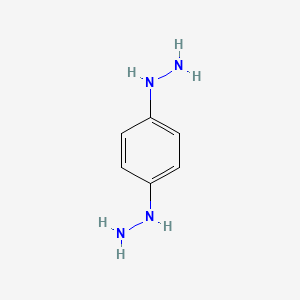
2-Fluoroethyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl benzenesulfonate is an organic compound with the molecular formula C8H9FO3S. It is a derivative of benzenesulfonic acid, where the sulfonate group is attached to a 2-fluoroethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions as the phosphorus pentachloride method.
Chlorosulfonic Acid Method: Benzenesulfonyl chloride can also be synthesized by reacting benzene with chlorosulfonic acid at controlled temperatures (20-25°C) with continuous stirring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the fluoroethyl group can be replaced by various nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the benzenesulfonate moiety can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzenesulfonate group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation typically leads to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction can yield sulfonamides or other reduced derivatives.
Scientific Research Applications
2-Fluoroethyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for labeling and imaging studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoroethyl benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoroethyl group is a good leaving group, making the compound reactive towards nucleophiles. The benzenesulfonate moiety can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
2-Fluoroethyl p-toluenesulfonate: Similar in structure but with a methyl group on the benzene ring.
Fluoroalkyl Azides: Used in radiolabeling and PET imaging.
Uniqueness: 2-Fluoroethyl benzenesulfonate is unique due to its specific reactivity profile and the presence of both a fluoroethyl group and a benzenesulfonate moiety. This combination makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
383-51-7 |
|---|---|
Molecular Formula |
C8H9FO3S |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-fluoroethyl benzenesulfonate |
InChI |
InChI=1S/C8H9FO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LNNVWTSPIDJUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)




![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
![tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B12434329.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)

